molecular formula C23H25NO3 B443450 N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B443450
M. Wt: 363.4g/mol
InChI Key: PGIMRQOPMXISPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzyl group, a furan ring, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenyl glycidyl ether. This intermediate is then reacted with benzylamine to produce this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

    Substitution: The tert-butylphenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the benzyl group can produce N-benzylamine derivatives.

Scientific Research Applications

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-[(4-methoxyphenoxy)methyl]-2-furamide
  • N-benzyl-5-[(4-chlorophenoxy)methyl]-2-furamide
  • N-benzyl-5-[(4-fluorophenoxy)methyl]-2-furamide

Uniqueness

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its stability compared to similar compounds .

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4g/mol

IUPAC Name

N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H25NO3/c1-23(2,3)18-9-11-19(12-10-18)26-16-20-13-14-21(27-20)22(25)24-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,25)

InChI Key

PGIMRQOPMXISPA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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